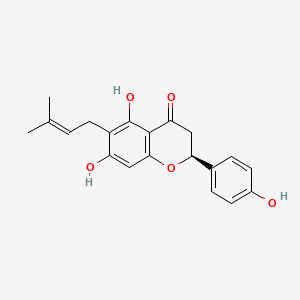

6-Prenylnaringenin

Übersicht

Beschreibung

(2S)-6-Prenylnaringenin ist ein prenyliertes Flavonoid, eine Art sekundärer Metabolit, der in verschiedenen Pflanzen vorkommt. Es ist bekannt für seine signifikanten biologischen Aktivitäten, darunter entzündungshemmende, antioxidative und krebshemmende Eigenschaften. Diese Verbindung ist besonders bemerkenswert für ihr Vorkommen in Hopfen (Humulus lupulus), die zum Bierbrauen verwendet werden, und es wurde auf seine potenziellen gesundheitlichen Vorteile untersucht.

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Vorläufer für die Synthese anderer bioaktiver Flavonoide.

Biologie: Es wurde gezeigt, dass es verschiedene biologische Pfade moduliert, darunter diejenigen, die an Entzündungen und oxidativem Stress beteiligt sind.

Medizin: Seine krebshemmende Wirkung wurde in verschiedenen Krebszelllinien untersucht und zeigt ein Potenzial als Therapeutikum.

Industrie: Es wird in der Brauindustrie für seinen Geschmack und seine potenziellen gesundheitlichen Vorteile verwendet.

Wirkmechanismus

Der Wirkmechanismus von (2S)-6-Prenylnaringenin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Pfaden:

Antioxidative Aktivität: Es fängt freie Radikale ab und reguliert antioxidative Enzyme nach oben.

Entzündungshemmende Aktivität: Es hemmt die Produktion von proinflammatorischen Zytokinen und Enzymen wie Cyclooxygenase-2 (COX-2).

Krebshemmende Aktivität: Es induziert Apoptose in Krebszellen durch Aktivierung von Caspasen und Modulation von Signalwegen wie dem PI3K/Akt-Weg.

Wirkmechanismus

Target of Action

6-Prenylnaringenin (6-PN) is a plant-derived compound that has demonstrated activity as a T-type calcium channel blocker . It also interacts with the estrogen receptor alpha (ERα) and the aryl hydrocarbon receptor (AhR) .

Mode of Action

6-PN degrades ERα via an AhR-dependent mechanism . This interaction leads to the activation of AhR and induction of CYP1A1, an enzyme responsible for 2-hydroxylated estrogens and the estrogen detoxification pathway .

Biochemical Pathways

The primary biochemical pathway affected by 6-PN is the estrogen metabolism pathway . 6-PN disrupts ERα-mediated downregulation of CYP1A1, facilitating the detoxification of estrogens . This action results in the preferential metabolism of estrogens to their detoxified form .

Pharmacokinetics

It’s known that the compound’slipophilicity plays a crucial role in its bioavailability . The prenyl group in 6-PN increases its lipophilicity, which could enhance its absorption and distribution in the body .

Result of Action

The molecular and cellular effects of 6-PN’s action primarily involve the modulation of estrogenic activity . By disrupting ERα-mediated downregulation of CYP1A1, 6-PN promotes the detoxification of estrogens, reducing the potential for estrogen-induced DNA damage . This action could potentially influence the progression of diseases influenced by estrogen levels, such as certain types of cancer .

Action Environment

The action, efficacy, and stability of 6-PN can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the presence of other compounds in the environment. In the context of hops, the presence of other flavonoids could potentially influence the activity of 6-PN

Biochemische Analyse

Biochemical Properties

6-Prenylnaringenin interacts with various enzymes and proteins. A novel prenyltransferase gene from Streptomyces sp. NT11, expressed in Escherichia coli, showed high selectivity to prenylate naringenin at C-6 to generate this compound . The optimal activity was observed at pH 6.0 and 55 °C .

Cellular Effects

This compound exhibits significant cellular effects. It has been found to exert antitumor activity on melanoma cells by inhibiting cellular histone deacetylases (HDACs) . Moreover, it mediates a prominent, dose-dependent reduction of cellular proliferation and viability of SK-MEL-28 and BLM melanoma cells .

Molecular Mechanism

The molecular mechanism of this compound involves the activation of the aryl hydrocarbon receptor (AhR) and induction of CYP1A1 . This activation leads to the attenuation of epigenetic inhibition of CYP1A1 through degradation of ERα, ultimately increasing 2-hydroxylated estrogens .

Temporal Effects in Laboratory Settings

It has been reported that this compound production reached the highest yield of 69.9 mg/L with average productivity of 4.0 mg/L/h after 16 h incubation .

Metabolic Pathways

This compound is involved in the shikimate-acetate and isoprenoid pathways . It is a hybrid product composed of a flavonoid core attached to a 5-carbon (dimethylallyl) prenyl group derived from isoprenoid metabolism .

Subcellular Localization

It is known that the prenyl group can induce conformational changes in the receptor by binding of ligands , which may influence its subcellular localization.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von (2S)-6-Prenylnaringenin beinhaltet typischerweise die Prenylierung von Naringenin, einem Flavonoid-Vorläufer. Eine gängige Methode beinhaltet die Verwendung von Prenylbromid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dimethylformamid (DMF) unter Rückflussbedingungen durchgeführt. Das Produkt wird dann mittels chromatographischer Verfahren gereinigt.

Industrielle Produktionsverfahren

Die industrielle Produktion von (2S)-6-Prenylnaringenin kann durch biotechnologische Verfahren wie die Verwendung von gentechnisch veränderten Hefestämmen erzielt werden. Beispielsweise kann Saccharomyces cerevisiae gentechnisch so modifiziert werden, dass die Produktion von Naringenin gesteigert wird, das dann zu (2S)-6-Prenylnaringenin prenyliert wird. Diese Methode ist aufgrund ihrer Nachhaltigkeit und Skalierbarkeit vorteilhaft .

Analyse Chemischer Reaktionen

Reaktionstypen

(2S)-6-Prenylnaringenin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können es in Dihydroderivate umwandeln.

Substitution: Es kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Prenylgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel.

Substitution: Nucleophile wie Thiole und Amine können in Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von (2S)-6-Prenylnaringenin, die jeweils unterschiedliche biologische Aktivitäten aufweisen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Naringenin: Der nicht-prenylierte Vorläufer von (2S)-6-Prenylnaringenin.

Xanthohumol: Ein weiteres prenyliertes Flavonoid, das in Hopfen vorkommt, mit ähnlichen biologischen Aktivitäten.

8-Prenylnaringenin: Ein strukturelles Isomer mit starker östrogener Aktivität.

Einzigartigkeit

(2S)-6-Prenylnaringenin ist aufgrund seines spezifischen Prenylierungsmusters einzigartig, das seine biologischen Aktivitäten im Vergleich zu seinem nicht-prenylierten Gegenstück, Naringenin, verstärkt. Seine einzigartige Struktur ermöglicht es ihm auch, mit verschiedenen molekularen Zielstrukturen zu interagieren, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht .

Eigenschaften

IUPAC Name |

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-18-19(20(14)24)16(23)10-17(25-18)12-4-6-13(21)7-5-12/h3-7,9,17,21-22,24H,8,10H2,1-2H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWNASRGLKJRJJ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218409 | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methyl-2-butenyl)-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68236-13-5 | |

| Record name | 6-Prenylnaringenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68236-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Prenylnaringenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068236135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methyl-2-butenyl)-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-PRENYLNARINGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7342WYG80Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.